molecular formula C16H22N4O2S B2795681 N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide CAS No. 1797978-56-3

N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide

Cat. No.: B2795681
CAS No.: 1797978-56-3
M. Wt: 334.44
InChI Key: DFMHGIIDTYKAOT-UHFFFAOYSA-N
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Description

N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a dimethylamino group and a benzenesulfonamide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-11-8-13(3)14(9-12(11)2)23(21,22)18-10-15-17-7-6-16(19-15)20(4)5/h6-9,18H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMHGIIDTYKAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=NC=CC(=N2)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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